5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine
Description
5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine is a pyridine derivative characterized by a trifluoromethoxy group at position 4, a chloromethyl substituent at position 3, and a chlorine atom at position 3. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chloromethyl moiety may serve as a reactive site for further functionalization .
Properties
Molecular Formula |
C7H5Cl2F3N2O |
|---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
5-chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C7H5Cl2F3N2O/c8-1-3-5(15-7(10,11)12)4(9)2-14-6(3)13/h2H,1H2,(H2,13,14) |
InChI Key |
LBLIQEZLKHMZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)CCl)OC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves:
-
Disconnection of the amine group : Introducing the amine at position 2 via reduction of a nitro precursor or nucleophilic substitution.
-
Chloromethyl group introduction : Chlorination of a pre-existing methyl group at position 3.
-
Trifluoromethoxy installation : Substitution of a hydroxyl or halide group at position 4 with a trifluoromethoxy moiety.
-
Chlorination at position 5 : Directed electrophilic substitution or late-stage chlorination.
This sequence minimizes interference between reactive intermediates and leverages directing effects of substituents.
Chloromethylation Methods
The chloromethyl group at position 3 is typically introduced via radical chlorination of a methyl precursor. US5329011A details a process where 3-methylpyridine is reacted with elemental chlorine in the presence of acetic acid and a radical initiator (e.g., azobisisobutyronitrile) at temperatures between −20°C and 150°C. The reaction proceeds via a free-radical mechanism, yielding 3-(dichloromethyl)pyridine as the primary product.
Optimization of Chlorination Conditions
Key parameters include:
-
Temperature : Lower temperatures (−20°C to 0°C) favor mono-chlorination, while higher temperatures (50–100°C) promote di-chlorination.
-
Solvent system : Halogenated hydrocarbons (e.g., dichloromethane) or aromatic solvents (e.g., toluene) enhance solubility and reaction control.
-
Catalysts : Addition of sulfuric acid or phosphorus chlorides (e.g., PCl5) accelerates chlorination.
For the target compound, a methyl group at position 3 would undergo chlorination under similar conditions, though steric hindrance from the trifluoromethoxy group at position 4 may necessitate prolonged reaction times.
Trifluoromethoxy Group Introduction
The trifluoromethoxy group at position 4 presents a synthetic challenge due to the limited reactivity of trifluoromethoxylating agents. While none of the provided sources directly address this moiety, analogous methods for trifluoromethylation (Sigma-Aldrich product page ) suggest potential strategies:
Nucleophilic Trifluoromethoxylation
A hydroxyl group at position 4 could be substituted using trifluoromethyl triflate (CF3OTf) or Umemoto’s reagent under basic conditions. For example:
Reaction conditions :
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Temperature : 0°C to 25°C.
-
Base : Potassium carbonate or cesium fluoride.
Electrophilic Approaches
Electrophilic trifluoromethoxylation reagents, such as hypervalent iodine compounds, may enable direct functionalization of electron-rich pyridine intermediates.
Amination Techniques
The amine at position 2 is most efficiently introduced via catalytic hydrogenation of a nitro precursor or ammonia-mediated nucleophilic substitution. US5026864A demonstrates the latter, where 2-chloro-5-chloromethyl-pyridine reacts with excess liquid ammonia in toluene at 0–5°C to yield 2-chloro-5-aminomethyl-pyridine.
Nitro Group Reduction
-
Nitration : Directed nitration at position 2 using nitric acid in sulfuric acid.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) or use of reducing agents (e.g., Fe/HCl).
Direct Ammonolysis
Substitution of a halogen (e.g., Cl) at position 2 with ammonia:
Conditions :
Chlorination at Position 5
Electrophilic chlorination at position 5 is influenced by the directing effects of existing substituents. The trifluoromethoxy group (meta-directing) and amine (ortho/para-directing) create competing effects, necessitating careful control.
Directed Chlorination
-
Chlorinating agents : Cl2 gas, sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide (NCS).
-
Catalysts : Lewis acids (e.g., FeCl3) or iodine.
Example protocol :
-
Protect the amine as an acetyl derivative to prevent undesired side reactions.
-
React with Cl2 in dichloromethane at −10°C.
-
Deprotect using aqueous HCl.
Purification and Characterization
Final purification often involves a combination of distillation, chromatography, and recrystallization. CN103232389A outlines a workup procedure for a related chloromethylpyridine hydrochloride, including:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-chloro-3-(aminomethyl)-4-(trifluoromethoxy)pyridin-2-amine.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine. For instance, derivatives of similar pyridine structures have been evaluated for their effectiveness against gram-positive bacteria and mycobacterial strains. Some compounds exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), demonstrating their potential as antibacterial agents . The structure-activity relationship indicates that modifications to the pyridine ring can enhance biological activity, making these compounds promising candidates for further development in antibiotic therapies.
Cancer Treatment
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Research shows that certain derivatives possess significant cytotoxicity while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects . The ability to modify the trifluoromethoxy and chloromethyl groups allows for the synthesis of a diverse range of analogs, which can be screened for enhanced anticancer properties.
Agrochemicals
Pesticide Development
The structural features of 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine lend themselves to applications in agrochemicals, particularly as pesticide intermediates. The trifluoromethoxy group is known to enhance the lipophilicity of compounds, improving their absorption and efficacy in agricultural applications. Compounds with similar structures have been developed as herbicides and fungicides, targeting specific pathways in plant pathogens .
Insecticidal Properties
Research indicates that pyridine derivatives can exhibit insecticidal properties, making them suitable candidates for developing new insecticides. By modifying the functional groups on the pyridine ring, researchers aim to create more potent insecticidal agents that can effectively control pest populations while minimizing environmental impact.
Material Science
Polymer Chemistry
5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine can serve as a building block in polymer synthesis. Its chloromethyl group can participate in nucleophilic substitution reactions, allowing it to be incorporated into various polymer matrices. This application is particularly relevant in creating specialty polymers with tailored properties for specific applications such as coatings, adhesives, and sealants.
Case Study 1: Antimicrobial Screening
A study conducted on a series of pyridine derivatives found that compounds structurally similar to 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine demonstrated significant antibacterial activity against Enterococcus faecalis and vancomycin-resistant strains. The research emphasized the importance of the trifluoromethoxy group in enhancing antimicrobial efficacy while maintaining low cytotoxicity towards mammalian cells .
Case Study 2: Pesticide Development
In a project aimed at developing new agrochemicals, researchers synthesized several derivatives of 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine. These compounds were tested for their effectiveness against common agricultural pests. Results indicated that specific modifications increased insecticidal potency by up to 40% compared to existing commercial products .
Mechanism of Action
The mechanism of action of 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for its targets, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variations
Table 1: Key Structural Differences in Pyridine Derivatives
Key Observations :
- Substituent Position : Positional shifts (e.g., chlorine at 4 vs. 5) significantly alter electronic properties and steric effects.
- Halogen and Functional Groups : The trifluoromethoxy group (CF3O) in the target compound offers stronger electron-withdrawing effects compared to difluoroethoxy (CF2CH2O) or difluoromethyl (CHF2) groups .
- Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution reactions, whereas analogs with bromine (e.g., 3-bromo-6-(trifluoromethoxy)pyridin-2-amine ) may exhibit slower reactivity due to bromine’s lower electronegativity.
Key Findings :
- Synthetic Accessibility : The target compound’s synthesis may involve multi-step halogenation and functionalization, similar to methods described for 5-(chloromethyl)pyridine derivatives .
- Biological Activity : Analogs like urea derivatives (e.g., compound 8h ) demonstrate anticancer activity, suggesting the target compound could be optimized for similar therapeutic roles.
- Commercial Availability : Derivatives such as 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine are marketed for research, highlighting the demand for reactive pyridine intermediates .
Biological Activity
5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine, identified by its CAS number 1803925-71-4, is a pyridine derivative with significant biological activity. This compound exhibits potential as a pharmaceutical agent due to its structural features, particularly the trifluoromethoxy and chloromethyl groups, which enhance its interaction with biological targets.
The molecular formula of 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine is , with a molecular weight of 261.03 g/mol. The presence of multiple halogen atoms contributes to its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| CAS Number | 1803925-71-4 |
| Molecular Formula | C₇H₅Cl₂F₃N₂O |
| Molecular Weight | 261.03 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that similar pyridine derivatives demonstrate potent inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The dual inhibition mechanism involving DNA gyrase and topoisomerase IV has been highlighted as a key factor in the antibacterial efficacy of these compounds .
In a comparative study, derivatives with trifluoromethyl substitutions showed improved IC50 values against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting that 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine may possess similar or superior antimicrobial properties .
Case Studies
- Antibacterial Efficacy : A recent investigation into the structure-activity relationship (SAR) of pyridine derivatives revealed that compounds with chloromethyl and trifluoromethoxy groups exhibited significant antibacterial activity with IC50 values less than 100 nM against resistant bacterial strains . This suggests that the compound may also demonstrate low nanomolar activity.
- Mechanism of Action : The compound's mechanism may involve disruption of bacterial DNA replication processes through inhibition of topoisomerases, which are essential for DNA supercoiling and relaxation during replication .
- In Vivo Studies : In animal models, similar compounds have shown promising results in reducing bacterial load in infections caused by multidrug-resistant organisms, indicating potential therapeutic applications for 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine .
Q & A
Basic: What are the common synthetic routes for 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step functionalization of pyridine scaffolds. A feasible route includes:
Chlorination : Introducing chlorine at position 5 using POCl₃ or SOCl₂ under reflux conditions .
Trifluoromethoxy Installation : Electrophilic substitution or nucleophilic displacement with trifluoromethylating agents (e.g., Ruppert–Prakash reagent) at position 4 .
Chloromethylation : Use of formaldehyde/HCl or chloromethyl methyl ether (MOMCl) at position 3, requiring strict temperature control (0–5°C) to avoid over-substitution .
Optimization : Reaction progress is monitored via TLC, with yields improved by adjusting solvent polarity (e.g., DMF for polar intermediates) and catalyst selection (e.g., Pd catalysts for cross-coupling steps) .
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm, trifluoromethoxy carbons at δ 120–125 ppm). ¹⁹F NMR confirms trifluoromethoxy group integrity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 289.0 for C₇H₅Cl₂F₃N₂O) .
- X-ray Crystallography : Resolves spatial arrangement, particularly hydrogen-bonding interactions (e.g., amine-pyridine dimerization) .
Advanced: How can researchers resolve contradictions in spectral data for this compound, such as unexpected coupling patterns in NMR?
Methodological Answer:
Contradictions may arise from:
- Dynamic Exchange : Amine protons may exhibit broad peaks due to hydrogen bonding; use D₂O shake tests or variable-temperature NMR to confirm .
- Regioisomeric Impurities : Trace byproducts from incomplete chloromethylation can mimic coupling patterns. Employ preparative HPLC or column chromatography (silica gel, hexane/EtOAc gradient) to isolate impurities .
- Solvent Artifacts : Residual DMSO-d₆ in NMR samples may interact with amine groups; re-dissolve in CDCl₃ for clarity .
Advanced: What strategies are effective for improving regioselectivity during chloromethylation or trifluoromethoxy substitution?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., pyridine N-oxide) to block undesired positions during electrophilic substitution .
- Protecting Groups : Temporarily protect the amine at position 2 with tert-butoxycarbonyl (Boc) to prevent side reactions during chloromethylation .
- Computational Modeling : DFT calculations predict electrophilic attack sites (e.g., Fukui indices for trifluoromethoxy substitution at position 4) .
Advanced: How does the compound interact with biological targets, and what experimental designs validate these interactions?
Methodological Answer:
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for enzymes (e.g., kinases) .
- Cellular Assays : Test cytotoxicity in HEK293 or HepG2 cells, correlating structure-activity relationships (SAR) with substituent modifications (e.g., chloromethyl group’s role in membrane permeability) .
- Molecular Dynamics (MD) : Simulate docking with protein targets (e.g., cytochrome P450) to predict metabolic stability .
Basic: What are the key stability considerations for storing and handling this compound?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (Ar/N₂) at −20°C due to hydrolytic instability of the chloromethyl group .
- Light Sensitivity : Amber vials prevent photodegradation of the trifluoromethoxy moiety .
- Analytical Monitoring : Regular HPLC-MS checks (C18 column, 0.1% TFA in H₂O/MeCN) detect decomposition products (e.g., demethylation or oxidation) .
Advanced: How can researchers address low yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/XPhos or Buchwald-Hartwig conditions for amination steps; optimize ligand-to-metal ratios .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) to minimize side reactions .
- Additives : Use Cs₂CO₃ as a base to enhance nucleophilicity or tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .
Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP/D solubility : Use ChemAxon or ACD/Labs to estimate partition coefficients and aqueous solubility .
- pKa Prediction : SPARC or MarvinSuite calculates amine basicity (predicted pKa ~4.5 for pyridin-2-amine) .
- Crystallinity : Mercury software analyzes packing motifs from X-ray data to predict shelf-life stability .
Advanced: How can contradictory biological activity data be reconciled across different studies?
Methodological Answer:
- Assay Variability : Standardize cell lines (e.g., use ATCC-certified stocks) and control for serum-free vs. serum-containing media .
- Metabolite Interference : Perform LC-MS/MS to identify active metabolites (e.g., oxidized chloromethyl derivatives) .
- Orthogonal Assays : Validate results using CRISPR knockouts or siRNA silencing of putative targets .
Advanced: What are the challenges in scaling up synthetic routes for this compound, and how are they mitigated?
Methodological Answer:
- Exothermic Reactions : Chloromethylation requires jacketed reactors with precise cooling to prevent thermal runaway .
- Purification at Scale : Replace column chromatography with continuous flow crystallization or centrifugal partition chromatography (CPC) .
- Waste Management : Neutralize HCl byproducts with aqueous NaHCO₃ and recover Pd catalysts via scavenger resins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
